molecular formula C8H12O3 B14511847 4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol CAS No. 63861-23-4

4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol

Cat. No.: B14511847
CAS No.: 63861-23-4
M. Wt: 156.18 g/mol
InChI Key: RHTRLDMJEALVCC-UHFFFAOYSA-N
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Description

4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol is an organic compound with a unique structure that includes a cyclopentene ring substituted with a prop-1-en-1-yl group and three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by hydroxylation. The reaction conditions typically involve the use of catalysts such as palladium or rhodium complexes, and the hydroxylation step may be carried out using reagents like osmium tetroxide or hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, alkyl halides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Halogenated compounds, alkylated compounds.

Mechanism of Action

The mechanism of action of 4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol is unique due to its specific combination of a cyclopentene ring with a prop-1-en-1-yl group and three hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

63861-23-4

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-prop-1-enylcyclopent-4-ene-1,2,3-triol

InChI

InChI=1S/C8H12O3/c1-2-3-5-4-6(9)8(11)7(5)10/h2-4,6-11H,1H3

InChI Key

RHTRLDMJEALVCC-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC(C(C1O)O)O

Origin of Product

United States

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